molecular formula C20H22Cl2N4O B11973765 N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

Cat. No.: B11973765
M. Wt: 405.3 g/mol
InChI Key: JIPOOCXSRHNLKA-YDZHTSKRSA-N
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Description

N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a hydrazone derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and an acetohydrazide moiety condensed with a 3-chlorobenzaldehyde.

Synthetic protocols for such compounds typically involve the condensation of hydrazides with aromatic aldehydes under acidic or microwave-assisted conditions . The target compound’s structural complexity is reflected in its spectral data, including a high melting point (256–257°C) and distinct ¹H-NMR signals for the N=CH group (δ 8.03–8.27 ppm) and NH protons (δ 11.89–12.14 ppm) .

Properties

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H22Cl2N4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+

InChI Key

JIPOOCXSRHNLKA-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.

    Introduction of the Piperazine Ring: The hydrazide is then reacted with a piperazine derivative, such as 1-(2-chlorobenzyl)piperazine, under controlled conditions to introduce the piperazine ring.

    Condensation Reaction: The final step involves the condensation of the intermediate product with 3-chlorobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

(a) (E)-N'-(2,4-Dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide

This derivative replaces the 3-chlorobenzylidene group with a 2,4-dichlorobenzylidene moiety and substitutes the 2-chlorobenzyl-piperazine with a 4-nitrophenyl group.

(b) (E)-N'-(4-Fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide

Replacing chlorine with fluorine at the benzylidene position reduces steric bulk while maintaining electronegativity. This derivative exhibited moderate activity (docking score: 14.32) in kinase inhibition assays, highlighting the importance of halogen positioning for bioactivity .

Chlorobenzylidene Hydrazides with Varied Cores

(a) (E)-N'-(3-Chlorobenzylidene)-2-[(4-methoxyphenyl)amino]acetohydrazide (3d)

This compound replaces the piperazine core with a 4-methoxyphenylamino group. The methoxy substituent introduces electron-donating effects, lowering the melting point (166–168°C vs. 256–257°C) and altering solubility. Despite structural simplicity, it retains antimicrobial activity, though with reduced potency compared to piperazine-containing analogs .

(b) N'-(2-Hydroxybenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

The substitution of 3-chlorobenzylidene with 2-hydroxybenzylidene introduces hydrogen-bonding capacity. This modification improves solubility (logP: ~2.1 vs. ~3.5 for the target compound) but may reduce blood-brain barrier penetration, as seen in anticholinesterase assays .

Piperazinyl Hydrazides with Heterocyclic Moieties

(a) 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide

Incorporating a trimethoxyphenyl group enhances π-π stacking interactions with aromatic enzyme pockets. This derivative showed potent antiproliferative activity in pancreatic cancer cells (IC₅₀: 8.7 µM), outperforming the target compound in cytotoxicity screens .

(b) N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

The addition of a triazole-thioether group and dimethylamino substituent broadens the pharmacological profile.

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : Chlorine at the 3-position (benzylidene) and 2-position (benzyl) optimizes steric and electronic interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
  • Piperazine Substitution : A 2-chlorobenzyl-piperazine enhances rigidity and receptor affinity compared to nitro- or methoxy-substituted analogs .
  • Hydrazone Linker : The acetohydrazide spacer allows conformational flexibility, critical for accommodating diverse binding sites .

Comparative Data Table

Compound Name Melting Point (°C) Key Functional Groups Bioactivity (Example) Reference
N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide 256–257 3-Cl-Benzylidene, 2-Cl-Benzyl-piperazine Antimicrobial, Kinase inhibition
(E)-N'-(2,4-Dichlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide 2,4-Cl₂-Benzylidene, 4-NO₂-Ph-piperazine p38 MAPK inhibition (Score: 20.18)
(E)-N'-(4-Fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide 4-F-Benzylidene, 4-NO₂-Ph-piperazine Moderate kinase inhibition (Score: 14.32)
N'-(2-Hydroxybenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide 2-OH-Benzylidene, 2-Cl-Benzyl-piperazine Anticholinesterase activity

Biological Activity

N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its synthesis, biological activity, and structure-activity relationships.

Synthesis and Structural Characterization

The compound is synthesized through a series of reactions involving hydrazine derivatives and various aromatic aldehydes. The typical synthesis pathway includes:

  • Condensation Reaction : The reaction of 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide with 3-chlorobenzaldehyde.
  • Purification : The product is purified through recrystallization techniques.

The structure of the compound can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which reveal the arrangement of atoms and confirm the presence of functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains and fungi. The results indicate:

  • Bacterial Activity : The compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.
  • Fungal Activity : It also shows antifungal properties against Candida albicans, with MIC values suggesting moderate efficacy.
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Candida albicans32

Cytotoxicity

In vitro cytotoxicity assays on human cell lines (e.g., Vero cells) indicate that the compound has low toxicity, making it a promising candidate for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Chlorine Substituents : The presence of chlorine atoms in the benzyl moieties appears to enhance antimicrobial potency.
  • Piperazine Ring : The piperazine moiety contributes to the compound's ability to interact with biological targets, potentially enhancing its bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested alongside standard antibiotics. The results demonstrated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics like penicillin and tetracycline.

Study 2: In Vivo Testing

Another study explored the in vivo effects of this compound in animal models infected with bacterial pathogens. Results indicated a significant reduction in bacterial load, supporting its potential use as an antimicrobial agent.

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